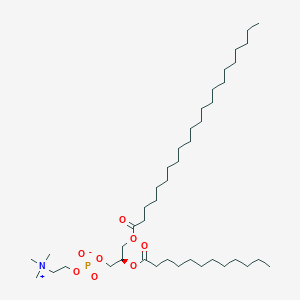
Ethyl iodooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl iodooctadecanoate, also known as ethyl iodopalmitate, is a chemical compound that is commonly used in scientific research. It is a derivative of palmitic acid, which is a saturated fatty acid found in many natural sources. Ethyl iodooctadecanoate is primarily used as a reagent in organic chemistry and biochemistry, and it has a wide range of applications in these fields.
Wirkmechanismus
The mechanism of action of Ethyl iodooctadecanoate iodooctadecanoate is primarily related to its chemical properties. As a fatty acid derivative, it is able to interact with other lipids and proteins in biological systems. Its iodine atom can also participate in halogen bonding interactions with other molecules, which can influence its behavior in different environments.
Biochemical and Physiological Effects:
Ethyl iodooctadecanoate has a number of biochemical and physiological effects that make it useful in scientific research. It can alter the properties of lipids and proteins, changing their solubility, stability, and reactivity. It can also affect the function of enzymes involved in lipid metabolism, leading to changes in cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl iodooctadecanoate iodooctadecanoate in lab experiments include its versatility as a reagent, its ability to label lipids and proteins, and its role in lipid metabolism studies. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research involving Ethyl iodooctadecanoate iodooctadecanoate. One area of interest is the development of new labeling techniques using this compound, which could provide greater resolution and specificity in imaging studies. Another potential direction is the investigation of its effects on lipid signaling pathways, which could provide insights into the role of lipids in cellular communication and disease. Additionally, the synthesis of new derivatives of Ethyl iodooctadecanoate iodooctadecanoate could lead to the discovery of new reagents and tools for scientific research.
Synthesemethoden
Ethyl iodooctadecanoate can be synthesized through a variety of methods, but the most common approach involves the reaction of palmitic acid with iodine in the presence of ethanol. This reaction produces Ethyl iodooctadecanoate iodooctadecanoate and hydrogen iodide as byproducts. The synthesis process can be optimized by controlling the reaction conditions such as temperature, pressure, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
Ethyl iodooctadecanoate is widely used in scientific research as a reagent for organic synthesis and biochemical analysis. It is commonly used as a labeling agent for proteins and lipids, allowing scientists to track the movement and behavior of these molecules in cells and tissues. Ethyl iodooctadecanoate is also used as a substrate for enzymes involved in lipid metabolism, providing insight into the mechanisms of these important biological processes.
Eigenschaften
CAS-Nummer |
100018-96-0 |
|---|---|
Produktname |
Ethyl iodooctadecanoate |
Molekularformel |
C20H39IO2 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
ethyl 18-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI-Schlüssel |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)










![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)